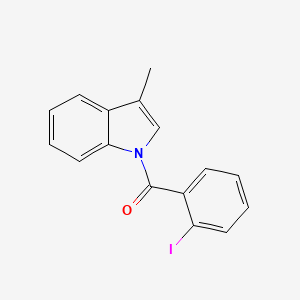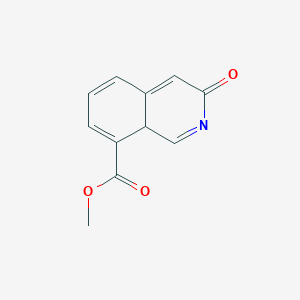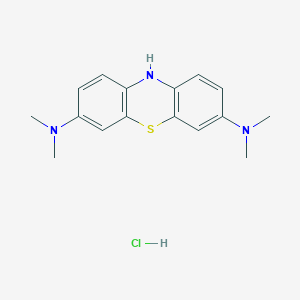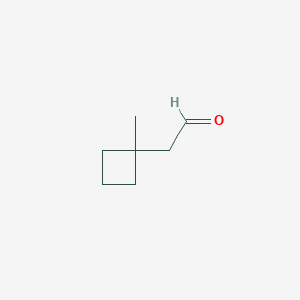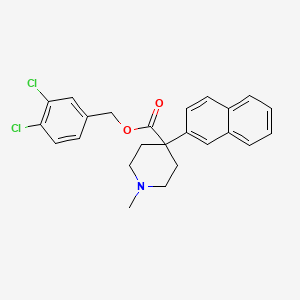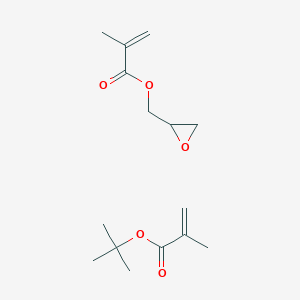
2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydro-2H-pyran ring substituted with multiple hydroxyl groups and a methyl group, linked to an ethanaminium bromide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide typically involves multiple steps:
Formation of the tetrahydro-2H-pyran ring: This step often involves the cyclization of a suitable precursor, such as a hexose derivative, under acidic conditions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Formation of the ethanaminium bromide moiety: This involves the reaction of the tetrahydro-2H-pyran derivative with bromoethane under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or sodium thiolate are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted ethanaminium derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its multiple hydroxyl groups and the ethanaminium moiety make it a candidate for studying carbohydrate-protein interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the production of high-value chemicals.
Mécanisme D'action
The mechanism of action of 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function. The ethanaminium moiety can interact with negatively charged sites on biomolecules, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanol
- 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanamine
- 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanamide
Uniqueness
The presence of the bromide ion in 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide distinguishes it from similar compounds. This ion can participate in unique substitution reactions, making the compound versatile in synthetic applications. Additionally, the ethanaminium moiety provides distinct biochemical properties, enhancing its potential in biological and medicinal research.
Propriétés
Formule moléculaire |
C8H18BrNO5 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
2-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethylazanium;bromide |
InChI |
InChI=1S/C8H17NO5.BrH/c1-4-5(10)6(11)7(12)8(14-4)13-3-2-9;/h4-8,10-12H,2-3,9H2,1H3;1H/t4-,5+,6+,7-,8+;/m0./s1 |
Clé InChI |
RXYWPJJWWSBEKO-KVABGEGNSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC[NH3+])O)O)O.[Br-] |
SMILES canonique |
CC1C(C(C(C(O1)OCC[NH3+])O)O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
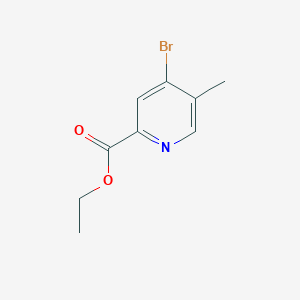

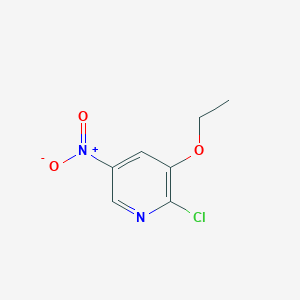
![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
